6-Bromo-2,3-dihydrobenzofuran-5-ol
Overview
Description
6-Bromo-2,3-dihydrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 5th position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrobenzofuran-5-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by hydroxylation. One common method is the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-2,3-dihydrobenzofuran-5-one.
Reduction: Formation of 2,3-dihydrobenzofuran-5-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes such as enzyme activity, DNA replication, and protein synthesis. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydrobenzofuran: Lacks the hydroxyl group at the 5th position.
2,3-Dihydrobenzofuran-5-ol: Lacks the bromine atom at the 6th position.
6-Chloro-2,3-dihydrobenzofuran-5-ol: Contains a chlorine atom instead of bromine at the 6th position.
Uniqueness
6-Bromo-2,3-dihydrobenzofuran-5-ol is unique due to the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1-benzofuran-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,10H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIXVCKSNOWMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296187 | |
Record name | 6-Bromo-2,3-dihydro-5-benzofuranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-53-3 | |
Record name | 6-Bromo-2,3-dihydro-5-benzofuranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40492-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dihydro-5-benzofuranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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